molecular formula C12H19NO4 B13895239 4-(2-Amino-4,6-dimethoxyphenoxy)butan-1-ol

4-(2-Amino-4,6-dimethoxyphenoxy)butan-1-ol

Cat. No.: B13895239
M. Wt: 241.28 g/mol
InChI Key: RIFORKVBAJPRJV-UHFFFAOYSA-N
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Description

4-(2-Amino-4,6-dimethoxyphenoxy)butan-1-ol is an organic compound with the molecular formula C12H19NO4 It is characterized by the presence of an amino group, two methoxy groups, and a phenoxy group attached to a butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-4,6-dimethoxyphenoxy)butan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 2-amino-4,6-dimethoxyphenol and butanol derivatives.

    Reaction Conditions: The reaction conditions often involve the use of solvents like methanol or ethanol, and catalysts such as acids or bases to facilitate the reaction.

    Reaction Steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-4,6-dimethoxyphenoxy)butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino and methoxy groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(2-Amino-4,6-dimethoxyphenoxy)butan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2-Amino-4,6-dimethoxyphenoxy)butan-1-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins to exert its effects.

    Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Amino-4,6-dimethoxyphenoxy)butan-2-ol
  • 2-Amino-4,6-dimethoxyphenol
  • 4-Amino-2,6-dimethoxypyrimidine

Uniqueness

4-(2-Amino-4,6-dimethoxyphenoxy)butan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

4-(2-amino-4,6-dimethoxyphenoxy)butan-1-ol

InChI

InChI=1S/C12H19NO4/c1-15-9-7-10(13)12(11(8-9)16-2)17-6-4-3-5-14/h7-8,14H,3-6,13H2,1-2H3

InChI Key

RIFORKVBAJPRJV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)OCCCCO)N

Origin of Product

United States

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